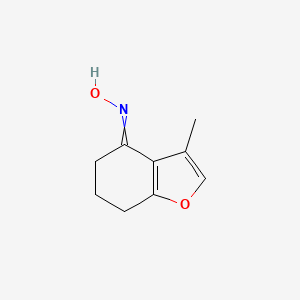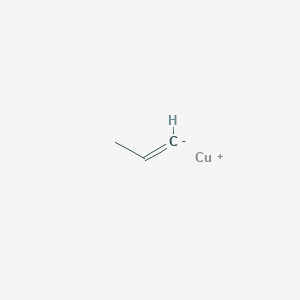
lithium;3-methylheptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;3-methylheptane is a compound that combines lithium, a well-known element in the field of psychiatry and battery technology, with 3-methylheptane, a branched alkane
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-methylheptane typically involves the reaction of lithium with 3-methylheptane under controlled conditions. The process may require the use of a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for efficiency and yield, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;3-methylheptane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: this compound can be reduced using suitable reducing agents.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols, ketones, or carboxylic acids, while reduction may produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Research may explore its effects on biological systems and potential therapeutic applications.
Medicine: Lithium is known for its use in treating bipolar disorder, and the combination with 3-methylheptane may offer new therapeutic possibilities.
Industry: The compound may find applications in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of lithium;3-methylheptane involves the interaction of lithium ions with various molecular targets and pathways. Lithium is known to modulate neurotransmitter activity, second messenger systems, and intracellular signaling pathways. The presence of 3-methylheptane may influence the compound’s overall activity and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylheptane: Another branched alkane with similar structural features.
3-Methylhexane: A related compound with one fewer carbon atom.
2-Ethylhexane: An isomer of 3-methylheptane with a different branching pattern.
Uniqueness
Lithium;3-methylheptane is unique due to the presence of both lithium and the branched alkane structure. This combination may result in distinct chemical and physical properties, as well as unique applications in various fields.
Eigenschaften
CAS-Nummer |
61182-94-3 |
|---|---|
Molekularformel |
C8H17Li |
Molekulargewicht |
120.2 g/mol |
IUPAC-Name |
lithium;3-methylheptane |
InChI |
InChI=1S/C8H17.Li/c1-4-6-7-8(3)5-2;/h4-7H2,1-3H3;/q-1;+1 |
InChI-Schlüssel |
QCPKUBYDFBXYIA-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].CCCC[C-](C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


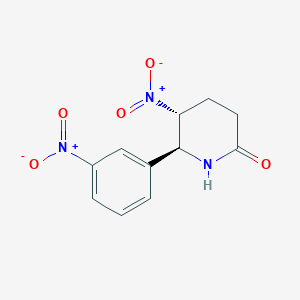
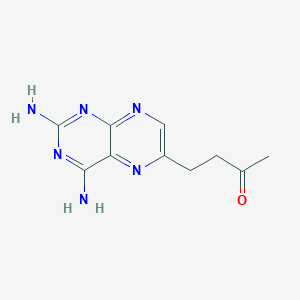

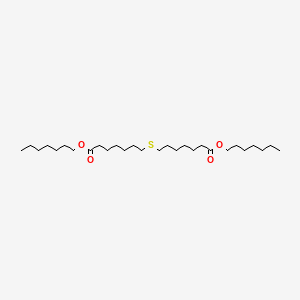
![4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride](/img/structure/B14584650.png)
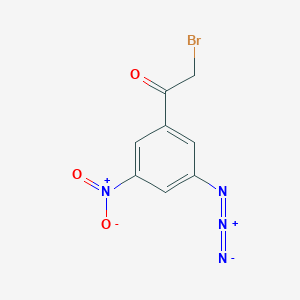

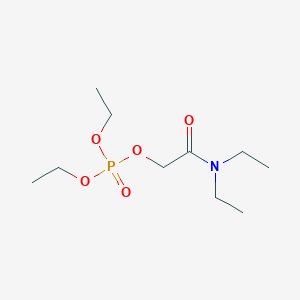
![2,5-Dibromo-2,5-bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14584664.png)
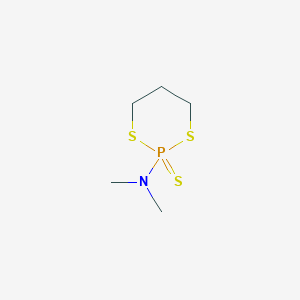
![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)
